N-Cbz-5-hydroxy-DL-norvaline
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Overview
Description
N-Cbz-5-hydroxy-DL-norvaline is a synthetic amino acid derivative with the chemical formula C13H17NO5 and a molecular weight of 267.28 g/mol . It is also known by its IUPAC name, 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid . This compound is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-5-hydroxy-DL-norvaline typically involves the protection of the amino group of 5-hydroxy-DL-norvaline with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of 5-hydroxy-DL-norvaline with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective protection of the amino group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-5-hydroxy-DL-norvaline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like trifluoroacetic acid can be used to remove the Cbz group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can yield the corresponding alcohol .
Scientific Research Applications
N-Cbz-5-hydroxy-DL-norvaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Cbz-5-hydroxy-DL-norvaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
N-Cbz-5-hydroxy-DL-norvaline is similar to other amino acid derivatives such as:
5-hydroxy-4-oxo-L-norvaline: Known for its antitubercular and antifungal properties.
γ-oxonorvaline: Used for site-specific protein modification.
γ-hydroxynorvaline: Exhibits antidiabetic properties.
Compared to these compounds, this compound is unique due to its specific structure and the presence of the Cbz protecting group, which makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c15-8-4-7-11(12(16)17)14-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11,15H,4,7-9H2,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGZTPNRQRMWEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCO)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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